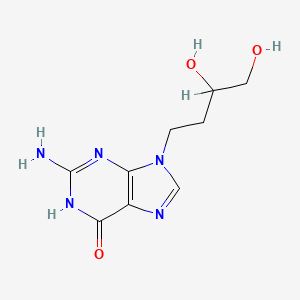

9-(3,4-Dihydroxybutyl)guanine

説明

9-(3,4-Dihydroxybutyl)guanine is a useful research compound. Its molecular formula is C9H13N5O3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

Mechanism of Action

9-(3,4-Dihydroxybutyl)guanine acts as an inhibitor of herpes simplex virus replication. It is selectively phosphorylated by herpes simplex virus thymidine kinase, which enhances its activity against the virus. The compound exhibits a high affinity for this enzyme, with an inhibition constant of 1.5 µM, indicating its potential effectiveness in therapeutic applications .

Efficacy in Cell Culture

In vitro studies have demonstrated that this compound can inhibit the replication of various strains of herpes simplex virus types 1 and 2. The compound showed a dose-dependent inhibition, with concentrations ranging from 4 to 18 µM resulting in a 50% reduction in viral replication . Notably, the (R)-enantiomer of this compound is more effective than its (S)-counterpart.

Therapeutic Applications

Topical Application

Research has shown that topical application of this compound can effectively treat cutaneous herpes simplex type 1 infections in guinea pigs and herpes keratitis in rabbits. The compound demonstrated a therapeutic effect when administered three days post-inoculation, highlighting its potential as a topical antiviral agent .

Oral Treatment

In animal models, oral administration of this compound has also been effective against generalized herpes simplex type 2 infections. This suggests that the compound could be developed for systemic use in treating herpesvirus infections .

Case Study: Efficacy in Animal Models

A series of studies were conducted to evaluate the effectiveness of this compound in various animal models:

- Guinea Pigs : Topical application led to significant improvement in lesions caused by herpes simplex type 1.

- Rabbits : Demonstrated reduced severity and duration of herpes keratitis following treatment.

- Mice : Oral administration resulted in reduced viral loads and improved clinical outcomes in generalized herpes simplex type 2 infection.

These studies underscore the compound's potential as a viable treatment option for herpesvirus infections.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-(3,4-dihydroxybutyl)guanine and its derivatives, and how do structural modifications impact antiviral activity?

The synthesis of this compound (DHBG) involves nucleophilic substitution reactions between guanine and appropriately protected diols. For example, enzymatic and chemical phosphorylation can yield monophosphates and cyclic phosphates, which are critical for antiviral activity . Structural modifications, such as fluorination (e.g., 9-(4-fluoro-3-hydroxymethylbutyl)guanine, FHBG) or click chemistry-derived triazole substitutions, alter cellular uptake and enzyme affinity. These changes are evaluated via antiviral assays (e.g., HSV-1 TK substrate activity) and conformational studies using and NMR .

Q. How can NMR spectroscopy be utilized to analyze the conformational features of DHBG and its phosphorylated analogs?

and NMR are pivotal for determining the spatial arrangement of DHBG derivatives. For cyclic phosphates, NMR identifies phosphodiester linkages, while NMR reveals hydrogen bonding and acyclic chain flexibility. These data help correlate conformation with enzyme interactions, such as binding to ribonucleases or phosphodiesterases .

Q. What enzyme systems are commonly used to assess the substrate/inhibitor properties of DHBG derivatives?

Key enzyme systems include:

- Snake venom phosphodiesterase : Tests hydrolysis resistance of cyclic phosphates.

- 3'- and 5'-nucleotidases : Evaluates phosphorylation/dephosphorylation kinetics.

- HSV-1 thymidine kinase (TK) : Measures substrate specificity for antiviral activation.

Results from these assays inform structure-activity relationships (SARs) and mechanisms independent of viral kinases .

Advanced Research Questions

Q. How do enantiomeric differences in DHBG derivatives (e.g., R- vs. S-epimers) influence antiviral efficacy and cellular transport?

The (R)-epimer of DHBG (buciclovir) shows superior in vivo efficacy against herpes simplex virus compared to the (S)-form, likely due to stereospecific interactions with viral DNA polymerase or cellular transporters. Enantiomer-specific activity is assessed via chiral HPLC separation, followed by comparative antiviral assays in infected cell lines and animal models (e.g., murine genital herpes) .

Q. What strategies optimize the radiosynthesis of 18F^{18}F18F-labeled DHBG analogs (e.g., [18F^{18}F18F]FHBG) for PET imaging in gene therapy?

Radiosynthesis involves nucleophilic -fluorination of precursor tosylates or mesylates under microwave-assisted conditions. Key optimizations include:

- Solvent selection : Anhydrous DMF or DMSO to minimize hydrolysis.

- Temperature control : 80–100°C for efficient fluorination.

- Purification : Reverse-phase HPLC to isolate []FHBG with >95% radiochemical purity.

These probes track HSV-1 TK reporter gene expression in vivo, enabling non-invasive monitoring of gene therapy .

Q. How can kinase-independent antiviral mechanisms of DHBG derivatives be validated experimentally?

To confirm kinase-independent activity:

Knockout models : Use viral strains lacking TK or cellular kinases.

Metabolic labeling : Assess incorporation of -labeled DHBG into viral DNA via autoradiography.

Enzyme inhibition assays : Test direct inhibition of viral DNA polymerase or helicase.

For example, DHBG cyclic phosphate inhibits cGMP-dependent enzymes, mimicking endogenous signaling molecules .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported antiviral potency of fluorinated DHBG analogs (e.g., FHBG vs. ganciclovir): How should researchers reconcile these differences?

While FHBG retains substrate activity for HSV-1 TK, its antiviral potency is lower than ganciclovir due to reduced cellular uptake. Contradictory data may arise from variations in assay conditions (e.g., cell type, multiplicity of infection). Standardized protocols (e.g., plaque reduction assays in Vero cells) and comparative pharmacokinetic studies (e.g., tissue distribution in murine models) are recommended for cross-study validation .

Q. Methodological Best Practices

Q. What analytical techniques ensure purity and stability of DHBG derivatives in preclinical studies?

特性

CAS番号 |

83470-64-8 |

|---|---|

分子式 |

C9H13N5O3 |

分子量 |

239.23 g/mol |

IUPAC名 |

2-amino-9-(3,4-dihydroxybutyl)-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |

InChIキー |

QOVUZUCXPAZXDZ-UHFFFAOYSA-N |

正規SMILES |

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。